molecular formula C24H17N5O B11293932 4H-[1,2,4]Triazolo[4,3-a]quinazolin-5-one, 4-benzyl-1-(1H-indol-3-yl)-

4H-[1,2,4]Triazolo[4,3-a]quinazolin-5-one, 4-benzyl-1-(1H-indol-3-yl)-

Cat. No.: B11293932
M. Wt: 391.4 g/mol
InChI Key: WZFHNIZUAAXHRG-UHFFFAOYSA-N
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Description

4-Benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex heterocyclic compound that incorporates multiple functional groups, including an indole, triazole, and quinazoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of an indole derivative with a triazole-quinazoline intermediate under acidic or basic conditions. The reaction conditions often require the use of solvents such as methanol or toluene and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the indole or triazole rings .

Scientific Research Applications

4-Benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its combination of indole, triazole, and quinazoline moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C24H17N5O

Molecular Weight

391.4 g/mol

IUPAC Name

4-benzyl-1-(1H-indol-3-yl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C24H17N5O/c30-23-18-11-5-7-13-21(18)29-22(19-14-25-20-12-6-4-10-17(19)20)26-27-24(29)28(23)15-16-8-2-1-3-9-16/h1-14,25H,15H2

InChI Key

WZFHNIZUAAXHRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CNC6=CC=CC=C65

Origin of Product

United States

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